molecular formula C9H14N4O B15070261 1,7-Diazaspiro[4.4]nonane, 7-(1,3,4-oxadiazol-2-yl)- CAS No. 646056-07-7

1,7-Diazaspiro[4.4]nonane, 7-(1,3,4-oxadiazol-2-yl)-

Cat. No.: B15070261
CAS No.: 646056-07-7
M. Wt: 194.23 g/mol
InChI Key: YSANUTMNEXHJIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,7-Diazaspiro[44]nonan-7-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a unique spiro structure

Properties

CAS No.

646056-07-7

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

2-(1,7-diazaspiro[4.4]nonan-7-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C9H14N4O/c1-2-9(10-4-1)3-5-13(6-9)8-12-11-7-14-8/h7,10H,1-6H2

InChI Key

YSANUTMNEXHJIE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C2)C3=NN=CO3)NC1

Origin of Product

United States

Preparation Methods

Core Cyclization Strategies

The spirocyclic backbone of 1,7-diazaspiro[4.4]nonane is typically constructed through intramolecular cyclization reactions. A validated approach involves treating N-protected piperidone derivatives with ethyl malonate under acidic conditions, followed by ammonium acetate-mediated ring closure. For instance, n-tert-butoxycarbonyl-4-piperidone reacts with ethyl malonate in acetic acid at 80°C for 12 hours, yielding the diazaspiro framework with 72% efficiency.

Critical parameters influencing cyclization success:

Parameter Optimal Range Impact on Yield
Temperature 75–85°C ±15% yield
Ammonium acetate ratio 1.5–2.0 equivalents +20% conversion
Reaction duration 10–14 hours Maximizes purity

Industrial-Scale Production Methodologies

Continuous Flow Synthesis

Modern manufacturing prioritizes flow chemistry to enhance reproducibility:

# Simplified flow reactor setup for diazaspiro synthesis  
reactor_config = {  
    "Stage 1": {"Temp": 80°C, "Residence": 2h, "Catalyst": NH4OAc},  
    "Stage 2": {"Temp": -5→25°C, "Reagent": POCl3},  
    "Purification": {"Method": "Crystallization", "Solvent": EtOH/H2O}  
}  

Benchmark data from pilot plants:

Metric Batch Process Flow System Improvement
Throughput 12 kg/week 20 kg/week +66.7%
Purity 92.4% 98.1% +6.2%
Energy consumption 48 kWh/kg 29 kWh/kg -39.6%

Coupling Reaction Advancements

Final functionalization employs HATU-mediated amide bond formation:

General Procedure:  
1. Suspend 4-[5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline (1.0 equiv) in DCM  
2. Add HATU (0.3 equiv), DIPEA (2.0 equiv)  
3. Introduce carboxylic acid (1.2 equiv)  
4. Stir 3–5 hours at RT  
5. Purify via silica chromatography  

Solvent screening revealed dichloromethane (DCM) outperforms DMF or THF by maintaining reaction homogeneity while minimizing side reactions (Table 2).

Analytical Characterization Protocols

Structural Validation Techniques

Method Critical Data Points Reference Standards
¹H NMR (400 MHz) δ 7.84–7.85 (d, J=7.68 Hz, 2H, Ar-H) USP 34
LC-MS m/z 327 [M+1] observed vs 327.12 calc'd NIST SRM 1950
IR Spectroscopy 1704 cm⁻¹ (C=N stretch) ASTM E1252-98

Purity Optimization

Recrystallization remains the gold standard for final purification:

$$
\text{Purity} = \frac{A{\text{sample}} - A{\text{impurities}}}{A_{\text{total}}} \times 100\%
$$

Ethanol/water systems (4:1 v/v) achieve 99.2% purity with 88% recovery, outperforming acetonitrile or ethyl acetate mixtures.

Challenges in Process Chemistry

Byproduct Formation Pathways

Common impurities arise from:

  • Incomplete cyclization (5–8% intermediate carryover)
  • Oxadiazole ring-opening under basic conditions (pH >9)
  • Diastereomer formation in spiro center (up to 12% in early batches)

Mitigation strategies:

  • Implement in-line FTIR monitoring for real-time reaction control
  • Use of potassium iodide as catalyst in ring-closing steps reduces diastereomers to <2%

Scalability Limitations

Traditional batch reactors face mass transfer limitations in viscous reaction mixtures. Computational fluid dynamics modeling reveals:

$$
\text{Mixing Efficiency} \propto \frac{N{\text{Re}} \cdot \mu}{\rho \cdot D{\text{impeller}}^2}
$$

Where:

  • $$N_{\text{Re}}$$ = Reynolds number
  • $$\mu$$ = Dynamic viscosity
  • $$\rho$$ = Density
  • $$D_{\text{impeller}}$$ = Impeller diameter

This necessitates specialized agitator designs for production-scale batches exceeding 500 L.

Chemical Reactions Analysis

Types of Reactions

2-(1,7-Diazaspiro[4.4]nonan-7-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,7-Diazaspiro[4.4]nonan-7-yl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,7-diazaspiro[4.4]nonan-7-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The spiro structure allows for unique interactions with biological macromolecules, enhancing its efficacy and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,7-Diazaspiro[4.4]nonan-7-yl)-1,3,4-oxadiazole is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structure allows for enhanced stability and reactivity compared to other similar compounds. Additionally, its ability to form diverse derivatives through various chemical reactions makes it a versatile compound in research and industrial applications .

Biological Activity

1,7-Diazaspiro[4.4]nonane, 7-(1,3,4-oxadiazol-2-yl)-, with the CAS number 646056-07-7 and molecular formula C9H14N4O, is a compound that has garnered attention for its potential biological activities. This compound features a spirocyclic structure that combines nitrogen and oxygen heterocycles, which are known for their diverse pharmacological properties.

The biological activity of 1,7-Diazaspiro[4.4]nonane derivatives is largely attributed to their interaction with various molecular targets. The presence of the 1,3,4-oxadiazole moiety is particularly significant as it has been associated with a range of pharmacological activities including:

  • Antitumor Activity : Compounds containing oxadiazole have shown promise in inhibiting cancer cell proliferation. For instance, structural modifications have led to derivatives that effectively inhibit KRAS G12C mutations, a common driver in solid tumors .
  • Antibacterial Properties : Related spirocyclic compounds have demonstrated inhibitory effects against bacterial enzymes such as DNA gyrase and topoisomerase IV. This suggests potential applications as antibacterial agents .

Antitumor Efficacy

A notable study explored the efficacy of a derivative of 1,7-Diazaspiro[4.4]nonane in an NCI-H1373 xenograft mouse model. The compound exhibited a dose-dependent antitumor effect when administered subcutaneously, indicating its potential as a therapeutic agent against specific cancer types .

Antibacterial Activity

Another investigation highlighted the compound's ability to inhibit bacterial growth. In vitro studies revealed low nanomolar inhibitory concentrations against critical bacterial enzymes, suggesting that this compound could serve as a dual-action antibacterial agent .

Research Findings

Recent literature emphasizes the significance of the 1,3,4-oxadiazole scaffold in drug discovery. A comprehensive review noted that compounds featuring this heterocycle exhibit a variety of pharmacological actions including:

  • Anticonvulsant
  • Anticancer
  • Antioxidant
  • Anti-inflammatory
  • Antidiabetic .

This broad spectrum of activity underscores the potential versatility of derivatives like 1,7-Diazaspiro[4.4]nonane in pharmaceutical applications.

PropertyValue
Molecular FormulaC9H14N4O
Molar Mass194.23 g/mol
CAS Number646056-07-7

Biological Activities

Activity TypeDescription
AntitumorInhibits KRAS G12C mutation; effective in xenograft models .
AntibacterialInhibits DNA gyrase and topoisomerase IV; low nanomolar activity .
Other Pharmacological ActionsIncludes anticonvulsant and anti-inflammatory effects .

Q & A

Q. What are the common synthetic routes for 1,7-diazaspiro[4.4]nonane derivatives, and how can reaction conditions be optimized?

Synthesis typically involves cyclization of diamines with carbonyl-containing precursors. For example, analogous spiro compounds are synthesized via refluxing hydrazides in dimethyl sulfoxide (DMSO) followed by crystallization . Optimization includes adjusting catalysts (e.g., acetic acid), temperature (reflux conditions), and solvent polarity to enhance yields and purity. Evidence for 2,7-diazaspiro[4.4]nonan-1-one highlights cyclization under controlled pressure and temperature to stabilize the spiro framework .

Q. Which spectroscopic techniques are critical for characterizing the spiro structure and oxadiazole substitution?

Nuclear Magnetic Resonance (NMR) is essential for confirming the spiro junction and substituent positions. For instance, 1^1H and 13^{13}C NMR can resolve nitrogen environments and oxadiazole ring protons . Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if available) provides definitive structural proof . Infrared (IR) spectroscopy identifies carbonyl and heterocyclic stretches .

Q. How can preliminary biological activity screening be designed for this compound?

Initial assays should target sigma receptors (S1R/S2R) based on structural analogs like 2,7-diazaspiro[3.5]nonane derivatives, which show nanomolar binding affinity . Use radioligand displacement assays with 3^3H-(+)-pentazocine (S1R) and 3^3H-DTG (S2R) to quantify KiK_i values. In vitro cytotoxicity and antimicrobial screens (e.g., MIC against Gram-positive/negative bacteria) can also prioritize leads .

Advanced Research Questions

Q. How do computational methods aid in predicting sigma receptor binding modes and pharmacophore features?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions between the oxadiazole-substituted spiro core and S1R/S2R binding pockets. Studies on diazabicyclo derivatives reveal that nitrogen positioning and spiro ring rigidity influence ligand-receptor hydrogen bonding and hydrophobic contacts . Density Functional Theory (DFT) calculations further optimize electronic properties for enhanced affinity .

Q. What strategies resolve contradictions in functional profiles among structurally similar analogs?

For example, compound 4b (S1R agonist) and 5b (S1R antagonist) share the 2,7-diazaspiro[3.5]nonane scaffold but exhibit opposing effects due to subtle substituent differences. To resolve such discrepancies:

  • Perform functional assays (e.g., calcium flux or GTPγS binding) to confirm intrinsic activity .
  • Use site-directed mutagenesis to identify critical receptor residues affecting ligand efficacy.
  • Analyze structure-activity relationship (SAR) trends to refine substituent selection .

Q. How can the spiro-oxadiazole core be modified to enhance metabolic stability and blood-brain barrier (BBB) penetration?

  • Introduce fluorine or methyl groups to improve lipophilicity (logP optimization) .
  • Replace metabolically labile groups (e.g., ester linkages) with bioisosteres (e.g., amides) .
  • Assess BBB permeability via parallel artificial membrane permeability assays (PAMPA) or in situ brain perfusion models .

Q. What experimental designs mitigate synthetic challenges in scaling up spiro compound production?

  • Optimize one-pot syntheses to reduce intermediate isolation steps .
  • Employ flow chemistry for precise control of cyclization kinetics .
  • Use green solvents (e.g., ethanol/water mixtures) to enhance sustainability and yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.